molecular formula C22H20FN3O3S2 B2436114 N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-53-3

N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2436114
CAS No.: 877655-53-3
M. Wt: 457.54
InChI Key: WXVXEAITVCOHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O3S2 and its molecular weight is 457.54. The purity is usually 95%.
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Scientific Research Applications

  • Radioligand Development : Compounds similar to N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003).

  • Antimicrobial and Antifungal Agents : Novel derivatives of related compounds have been synthesized and shown to exhibit antimicrobial and antifungal activities. For instance, certain thienopyrimidine-linked rhodanine derivatives demonstrated potent antibacterial and antifungal potency (Kerru et al., 2019).

  • Anticancer Activity : Fluorinated coumarin-pyrimidine hybrids have been synthesized and shown to have significant anticancer activity against human cancer cell lines (Hosamani et al., 2015). Similarly, derivatives with a pyrimidine-thioether moiety were found to be effective fungicides against Botrytis cinerea, a plant fungus affecting crops (Sun et al., 2021).

  • Inhibitory Effects on Kinases : Some derivatives have been identified as selective inhibitors for specific kinases, demonstrating potential as therapeutic agents in diseases where kinase activity is dysregulated (Schroeder et al., 2009).

  • Hepatitis B Inhibition : A derivative was evaluated as a new inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against the Hepatitis B virus (Ivashchenko et al., 2019).

  • Binding to Adenosine Receptors : Some amino derivatives of triazolopyrimidines, closely related to the chemical structure , showed affinity towards A1 and A2A adenosine receptors, indicating potential pharmacological applications (Betti et al., 1999).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-29-17-4-2-3-16(11-17)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-7-15(23)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVXEAITVCOHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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